molecular formula C19H27ClN4O4 B012302 H-LYS-ALA-AMC HCL CAS No. 103404-62-2

H-LYS-ALA-AMC HCL

Cat. No.: B012302
CAS No.: 103404-62-2
M. Wt: 410.9 g/mol
InChI Key: QVNOSBVSNUNYME-UHFFFAOYSA-N
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Description

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .

Industrial Production Methods

Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .

Comparison with Similar Compounds

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:

These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .

Properties

IUPAC Name

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOSBVSNUNYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585205
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-62-2
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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